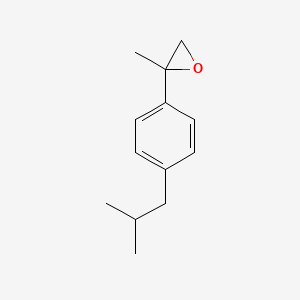
2-(4-isobutylphenyl)-2-methyloxirane
Descripción general
Descripción
2-(4-isobutylphenyl)-2-methyloxirane is an organic compound with the molecular formula C13H18O. It is a derivative of oxirane, also known as an epoxide, which is a three-membered cyclic ether. This compound is characterized by the presence of a phenyl group substituted with an isobutyl group and a methyl group on the oxirane ring. It is used in various chemical reactions and has applications in different fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-isobutylphenyl)-2-methyloxirane typically involves the epoxidation of the corresponding alkene. One common method is the reaction of 2-methyl-2-[4-(2-methylpropyl)phenyl]propene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under mild conditions. The reaction proceeds via the formation of an epoxide intermediate, which is then isolated and purified .
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through the use of large-scale epoxidation processes. These processes often involve the use of catalysts, such as titanium silicalite-1 (TS-1), to enhance the efficiency and selectivity of the reaction. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-isobutylphenyl)-2-methyloxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diols or other oxygenated products.
Reduction: Reduction reactions can convert the epoxide ring to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can open the epoxide ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can react with the epoxide ring under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diols, while nucleophilic substitution can produce a variety of substituted alcohols or ethers .
Aplicaciones Científicas De Investigación
2-(4-isobutylphenyl)-2-methyloxirane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(4-isobutylphenyl)-2-methyloxirane involves the reactivity of the epoxide ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in both synthetic chemistry and biological systems. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles or other reactants .
Comparación Con Compuestos Similares
Similar Compounds
Oxirane, 2-methyl-2-phenyl-: This compound has a phenyl group instead of the isobutyl group.
Oxirane, 2-methyl-2-propyl-: This compound has a propyl group instead of the isobutyl group.
Oxirane, 2-(4-methylphenyl)-: This compound has a methyl group on the phenyl ring instead of the isobutyl group.
Uniqueness
2-(4-isobutylphenyl)-2-methyloxirane is unique due to the presence of both a phenyl group and an isobutyl group, which can influence its reactivity and interactions with other molecules. This structural feature can lead to distinct chemical and biological properties compared to other similar compounds .
Propiedades
Número CAS |
56374-24-4 |
|---|---|
Fórmula molecular |
C13H18O |
Peso molecular |
190.28 g/mol |
Nombre IUPAC |
2-methyl-2-[4-(2-methylpropyl)phenyl]oxirane |
InChI |
InChI=1S/C13H18O/c1-10(2)8-11-4-6-12(7-5-11)13(3)9-14-13/h4-7,10H,8-9H2,1-3H3 |
Clave InChI |
HUQRIMBWHODUKL-UHFFFAOYSA-N |
SMILES |
CC(C)CC1=CC=C(C=C1)C2(CO2)C |
SMILES canónico |
CC(C)CC1=CC=C(C=C1)C2(CO2)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[3-(3,4-Dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-4-(4-phenylphenyl)-1,3-thiazole;hydrobromide](/img/structure/B1657275.png)
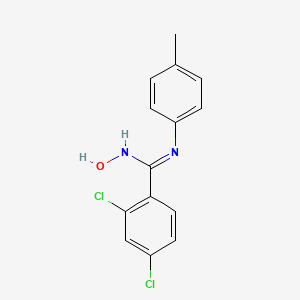
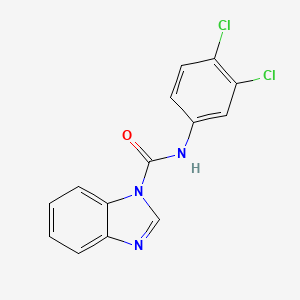
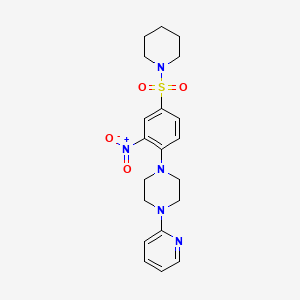
![N-[(E)-(4-propan-2-ylphenyl)methylideneamino]benzenesulfonamide](/img/structure/B1657279.png)
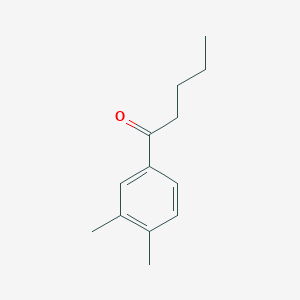

![N-(4-{[2-(2-hydroxybenzylidene)hydrazino]carbonyl}phenyl)acetamide](/img/structure/B1657288.png)
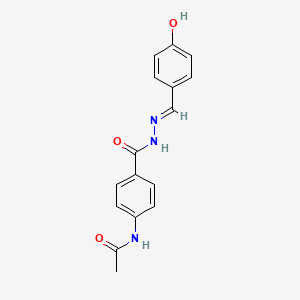
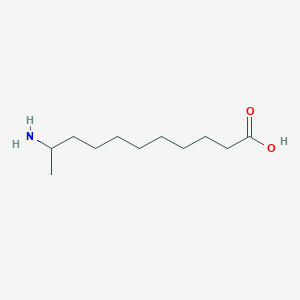
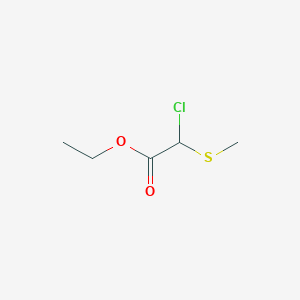
![7-methyl-2-[2-oxo-2-(1H-pyrrol-2-yl)ethyl]sulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B1657293.png)
![2-N-[(E)-[2,4-bis(4-methylpiperidin-1-yl)-5-nitrophenyl]methylideneamino]-4-N-(4-fluorophenyl)-6-piperidin-1-yl-1,3,5-triazine-2,4-diamine](/img/structure/B1657294.png)
![(E)-4-(7-methoxy-3-phenyl-3,3a,4,5-tetrahydrobenzo[g]indazol-2-yl)pent-3-en-2-one](/img/structure/B1657298.png)
